4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
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Overview
Description
4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a ring assembly and an oxadiazole.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid and similar compounds have been synthesized using various methods. For example, Bhat et al. (2016) discussed the synthesis of related 1,3,4-oxadiazole derivatives, highlighting multistep reactions starting from benzoic acid derivatives and characterizing them through IR, NMR, and mass spectral data (Bhat et al., 2016). Gupta et al. (2014) described a metal-free approach for synthesizing N-heterocycles, including 1,2,4-oxadiazoles, indicating a versatile method for creating such compounds (Gupta et al., 2014).
Characterization and Analysis : The detailed characterization of these compounds is essential for understanding their properties and potential applications. Krasouskaya et al. (2015) proposed a new approach for synthesizing 1,2,4-oxadiazole derivatives, providing insights into methods for obtaining these compounds efficiently (Krasouskaya et al., 2015).
Pharmaceutical and Biological Activities
Antibacterial and Antitubercular Potential : Compounds containing 1,2,4-oxadiazole moieties have been evaluated for their antibacterial and antitubercular activities. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and assessed their effectiveness against various bacteria and Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer Activities : The anticancer potential of 1,2,4-oxadiazole derivatives has been a subject of interest. Vaidya et al. (2020) conducted a study on 1,2,4-oxadiazole derivatives, including QSAR analysis, to evaluate their efficacy against various cancer cell lines, highlighting the promise of these compounds in cancer therapy (Vaidya et al., 2020).
Miscellaneous Applications
Liquid Crystal Research : Compounds with 1,2,4-oxadiazole structures have been studied for their potential in liquid crystal technology. For instance, Ali and Tomi (2018) synthesized and characterized new materials bearing 1,2,4-oxadiazole moieties, investigating their mesomorphic behaviors, which is crucial for liquid crystal applications (Ali & Tomi, 2018).
Sensor Development : The use of 1,2,4-oxadiazole derivatives in sensor technology, particularly for aniline sensing, has been explored. Naik et al. (2018) conducted fluorescence studies on thiophene substituted 1,3,4-oxadiazoles, demonstrating their potential as sensors for detecting aniline (Naik et al., 2018).
Properties
Molecular Formula |
C15H9FN2O3 |
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Molecular Weight |
284.24 g/mol |
IUPAC Name |
4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C15H9FN2O3/c16-12-3-1-2-11(8-12)14-17-13(18-21-14)9-4-6-10(7-5-9)15(19)20/h1-8H,(H,19,20) |
InChI Key |
KJGAVQGHLBINCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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